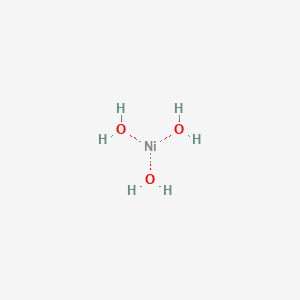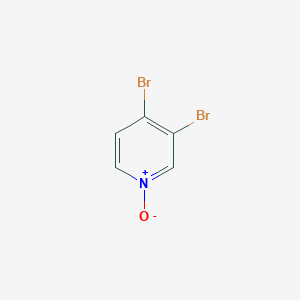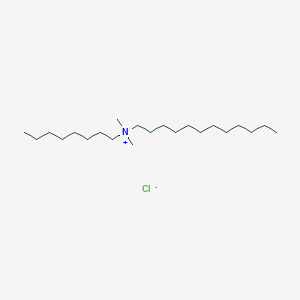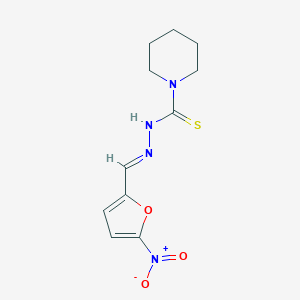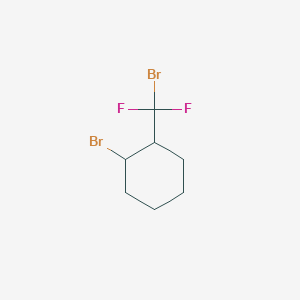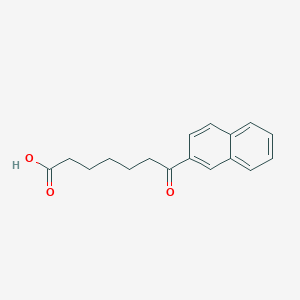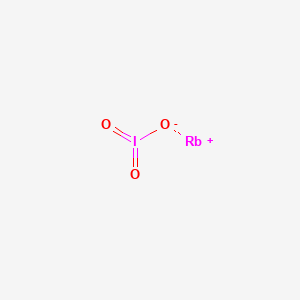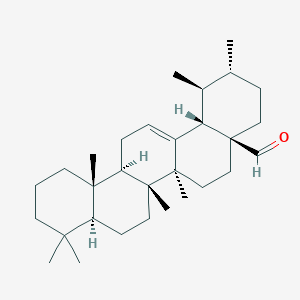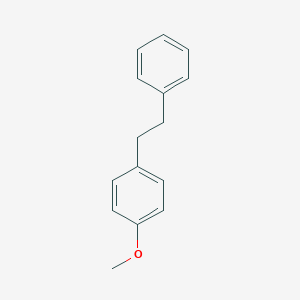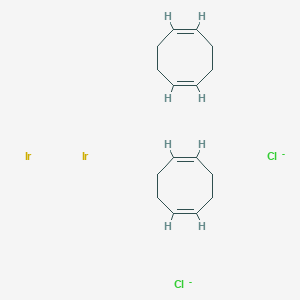
Chloro(1,5-cyclooctadiene)iridium(I) dimer
説明
Synthesis Analysis
The synthesis of chloro(1,5-cyclooctadiene)iridium(I) dimer involves the reaction of iridium chloride with 1,5-cyclooctadiene under specific conditions. For instance, the cyclotrimerization of terminal alkynes catalyzed by [IrCl(cod)]2 in the presence of tin(II) chloride is a notable synthesis route. This process affords 1,2,4-trisubstituted and/or 1,3,5-trisubstituted benzenes, demonstrating the compound's utility in organic synthesis (Masuyama, Miyazaki, & Suzuki, 2013).
Molecular Structure Analysis
The molecular structure of chloro(1,5-cyclooctadiene)iridium(I) dimer and its derivatives has been extensively studied. Spectroscopic and theoretical evaluations indicate a pronounced metal-olefin interaction, which is fundamental to the compound's reactivity and stability. Vibrational spectroscopic techniques and DFT calculations suggest that the cyclooctadiene ligand adopts a cis-cis conformation when coordinated to iridium, highlighting the complex's distinct structural features (Popoola & Al‐Saadi, 2015).
Chemical Reactions and Properties
[IrCl(cod)]2 is known for its broad range of chemical reactions, including catalysis, where it facilitates various transformations such as hydrogenation, cycloaddition, and C-H activation processes. Its versatility is further demonstrated in the oxidative coupling of benzoic acid with alkynes, showcasing its catalytic potential in forming complex organic molecules (Datsenko et al., 2018).
科学的研究の応用
Synthesis of Complexes
The cyclotrimerization of terminal alkynes, such as ethyl propynoate and arylacetylenes, is catalyzed by [IrCl(cod)]2, producing 1,2,4-trisubstituted and/or 1,3,5-trisubstituted benzenes. This process is enhanced by tin(II) chloride, illustrating the compound's role in facilitating complex chemical transformations (Masuyama, Miyazaki, & Suzuki, 2013).
Catalysis
[IrCl(cod)]2 has been employed in a continuous-flow system for C-H borylation, where it demonstrates high reactivity without significant loss of the iridium metal. This showcases its potential in sustainable and efficient catalytic processes (Tagata, Nishida, & Nishida, 2010).
In addition, it acts as a catalyst in the enantioselective hydrogenation of quinoxalines, achieving high conversions and enantioselectivities with certain additives. This highlights its utility in producing chiral compounds, which are essential in pharmaceuticals (Mršić, Jerphagnon, Minnaard, Feringa, & De Vries, 2009).
Molecular Structure Studies
Spectroscopic studies on [IrCl(cod)]2 and its analogs provide insights into the metal-olefin interaction, crucial for understanding its reactivity and stability. These studies help in designing new complexes with tailored properties for specific reactions (Popoola & Al‐Saadi, 2015).
Environmental Catalysis
Oxygenation of 1,5-cyclooctadiene (COD) on an iridium center using water as a reagent demonstrates the potential of [IrCl(cod)]2 in environmental catalysis, promoting greener reaction pathways by utilizing water in organic transformations (Ghatak, Sarkar, Dinda, Dutta, Rahaman, & Bera, 2015).
Safety And Hazards
The compound is known to cause skin irritation (H315) and serious eye irritation (H319) . It may also cause respiratory irritation (H335) . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/clothing/eye protection/face protection (P280), and washing with plenty of soap and water if it comes into contact with skin (P302 + P352) .
特性
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;iridium;dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H12.2ClH.2Ir/c2*1-2-4-6-8-7-5-3-1;;;;/h2*1-2,7-8H,3-6H2;2*1H;;/p-2/b2*2-1-,8-7-;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZHQWGWORCBJK-MIXQCLKLSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC=C1.C1CC=CCCC=C1.[Cl-].[Cl-].[Ir].[Ir] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.[Cl-].[Cl-].[Ir].[Ir] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24Cl2Ir2-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00923689 | |
| Record name | Cyclooctadiene iridium chloride dimer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00923689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
671.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloro(1,5-cyclooctadiene)iridium(I) dimer | |
CAS RN |
12112-67-3 | |
| Record name | Cyclooctadiene iridium chloride dimer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00923689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-μ-chlorobis[(1,2,5,6-η)cycloocta-1,5-diene]diiridium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.961 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




